N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide
Description
N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring, linked via an ethyl chain to a dithiane carboxamide moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2OS2/c14-13(15,16)9-1-2-10(18-7-9)3-4-17-12(19)11-8-20-5-6-21-11/h1-2,7,11H,3-6,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARFCAGCZNSCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CS1)C(=O)NCCC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine, which can be achieved through the fluorination of a suitable pyridine precursor.
Ethylation: The pyridine intermediate is then subjected to ethylation using an appropriate ethylating agent under controlled conditions to form the 2-ethyl-5-(trifluoromethyl)pyridine.
Dithiane Formation: The ethylated pyridine is reacted with a dithiane precursor under acidic or basic conditions to form the dithiane ring.
Carboxamide Formation: Finally, the dithiane intermediate is converted to the carboxamide by reacting with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, optimized reaction temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Strong bases like sodium hydride, nucleophiles like thiols or amines, under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The dithiane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)
- (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
Uniqueness
N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the dithiane ring. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
